molecular formula C8H7NO2S B147045 Tosyl cyanide CAS No. 19158-51-1

Tosyl cyanide

Cat. No.: B147045
CAS No.: 19158-51-1
M. Wt: 181.21 g/mol
InChI Key: JONIMGVUGJVFQD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tosyl cyanide plays a significant role in biochemical reactions. It acts as a cyanating agent, transferring the cyanide group to various substrates . It can interact with a variety of biomolecules, including enzymes and proteins, through its electrophilic cyanide group . The nature of these interactions is largely dependent on the specific biochemical context and the other reactants involved.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a cyanating agent. It can transfer its cyanide group to various substrates, leading to the formation of new compounds . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Temporal Effects in Laboratory Settings

It is known that this compound can undergo various reactions under mild conditions

Metabolic Pathways

It is known that cyanide, a group present in this compound, is metabolized via the liver enzyme rhodanese

Preparation Methods

Tosyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with sodium cyanide under controlled conditions. This reaction typically requires anhydrous solvents and is conducted at low temperatures to prevent decomposition . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Tosyl cyanide undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of tosyl cyanide involves its ability to act as an electrophilic reagent. It reacts with nucleophiles, transferring the cyanide or sulfonyl group to the target molecule. In photocatalytic reactions, this compound undergoes photon-induced hydrogen abstraction, leading to the formation of radical intermediates that facilitate the cyanation or sulfonylation process .

Comparison with Similar Compounds

Tosyl cyanide is unique compared to other cyanating agents due to its dual functionality as both a cyanating and sulfonylating agent. Similar compounds include:

This compound’s ability to participate in both cyanation and sulfonylation reactions under mild conditions makes it a valuable reagent in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

(4-methylphenyl)sulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONIMGVUGJVFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172685
Record name p-Toluenesulphonyl cyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19158-51-1
Record name 4-Methylbenzenesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19158-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulphonyl cyanide
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Record name p-Toluenesulphonyl cyanide
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Record name p-toluenesulphonyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for tosyl cyanide?

A1: this compound (R = p-tolyl) has the molecular formula C8H7NO2S and a molecular weight of 181.23 g/mol. Key spectroscopic data includes a melting point of 49-50°C. []

Q2: How is this compound typically prepared?

A2: Sulfonyl cyanides, including this compound, are most effectively synthesized by reacting the sodium salt of a sulfinic acid with cyanogen chloride. Published procedures detail the specific preparation methods for this compound [] and methanesulfonyl cyanide. []

Q3: What are the primary reactive functionalities of this compound?

A3: this compound serves as a source of both the nitrile group (+CN) and the cyano radical (˙CN), making it valuable in various synthetic transformations. []

Q4: How is this compound utilized in [4+2] cycloaddition reactions?

A4: The nitrile group in this compound acts as a dienophile in [4+2] cycloadditions, specifically Diels-Alder reactions. Under mild conditions, it reacts with dienes like 2,3-dimethyl-1,3-butadiene, isoprene, and 1,3-butadiene, yielding 2-tosylpyridines and 3,6-dihydro-2-pyridones upon dehydrogenation and hydrolysis, respectively, of the intermediate cycloadducts. []

Q5: Can this compound participate in reactions other than cycloadditions?

A5: Yes, this compound can act as a C-sulfinylating agent. Under basic conditions, it reacts with 4-hydroxycoumarins and similar heterocycles to produce 3-sulfinylated products in high yields. This reaction is proposed to proceed through the in situ formation of sulfinyl cyanate, generated from the base-catalyzed rearrangement of TsCN. []

Q6: How is this compound employed in cyanation reactions?

A6: this compound serves as a convenient cyanide source in various cyanation reactions. * Photoinduced Cyanation: Under visible light and photoredox catalysis, TsCN facilitates the direct cyanation of C(sp3)–H bonds, transforming unreactive C–H bonds into C–CN bonds. [] This methodology offers a valuable tool for selective one-carbon elongation in complex molecule synthesis. * Radical Cyanation: In the presence of organic photoredox catalysts, TsCN participates in the cyanation of bromoarenes. This process involves a silyl-radical-mediated bromine abstraction, generating an aryl radical that reacts with TsCN to yield the aromatic nitrile. []* Hydrocyanation: Cobalt catalysts enable the hydrocyanation of olefins using TsCN, providing a mild and efficient approach for introducing the cyano group across a double bond. [, ]

Q7: What is the role of this compound in the synthesis of thiadiazoles?

A7: this compound plays a crucial role in the synthesis of novel 1,2,4-thiadiazoles bearing a di-tert-butylphenol substituent at the thiadiazole 3-position. The reaction involves a thermally generated nitrile sulfide that undergoes a 1,3-dipolar cyclization with this compound. This process forms a thiadiazole intermediate containing a labile 5-tosyl substituent. [, ]

Q8: How does this compound react with norbornadiene?

A8: this compound exhibits diverse reactivity with norbornadiene. It undergoes a [2 + 2 + 2]-cycloaddition (Homo-Diels-Alder reaction) to form a nortricyclene-derived tetracyclic lactam. Additionally, it participates in homo-conjugate 1,4-addition reactions to yield two other nortricyclene derivatives. [, ]

Q9: Can this compound participate in reactions with stereochemical control?

A9: Yes, this compound participates in stereoselective reactions. For example, it enables the selective synthesis of α,α-disubstituted β-ketiminonitriles via the electrophilic cyanation of β,β-disubstituted enesulfinamides. Depending on the stereoisomer of the starting enesulfinamide, any of the four stereoisomers of the target compound can be obtained. []

Q10: Are there any unusual mechanistic features associated with this compound reactions?

A10: Yes, the hydrolysis of the cycloaddition product formed from this compound and cyclopentadiene proceeds through an unusual mechanism. 18O labeling experiments suggest the involvement of a specific intermediate (intermediate 6) during the hydrolysis, leading to the formation of the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ]

Q11: Are there any safety considerations when handling this compound?

A11: Yes, caution is advised when handling this compound. Reports indicate that it can occasionally undergo violent decomposition during drying. [] Therefore, using it in a well-ventilated area, such as a fume hood, is recommended.

Q12: What is the recommended storage for methanesulfonyl cyanide?

A12: Methanesulfonyl cyanide exhibits good stability when stored in a tightly sealed container at or below 0°C. It can be stored for extended periods without significant loss of purity and can be distilled without decomposition under appropriate conditions. []

Q13: What are potential areas for future research involving this compound?

A13: Given its versatility, several avenues exist for future research with this compound. * Exploring new catalytic applications beyond those already established, such as asymmetric catalysis. * Developing milder and more sustainable reaction conditions for its transformations.* Expanding its use in the synthesis of complex natural products and pharmaceuticals.

Q14: What are the advantages of using organic photoredox catalysts with this compound?

A14: Organic photoredox catalysts offer several advantages when used with TsCN:* Mild reaction conditions: These reactions typically proceed at room temperature, minimizing the formation of unwanted side products.* Metal-free systems: They provide an environmentally friendlier alternative to traditional metal-based catalysts.* Redox-neutral conditions: This avoids the need for stoichiometric amounts of oxidants or reductants, improving atom economy. []

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